N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, frequently referred to as SCD1 inhibitor, is a small molecule inhibiting the enzymatic activity of Stearoyl-CoA desaturase 1 (SCD1). SCD1 is a crucial enzyme involved in fatty acid metabolism. It catalyzes the rate-limiting step of converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs) like oleic acid and palmitoleic acid. [, ] These MUFAs are essential components of cell membranes, signaling molecules, and energy storage molecules. [, ]
SCD1 inhibitors, like N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, are valuable research tools for investigating the role of SCD1 and MUFA synthesis in various biological processes and disease models, including cancer, metabolic disorders, and inflammatory diseases. [, , , ]
N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide functions by directly inhibiting the enzymatic activity of SCD1. [] By blocking SCD1, this compound reduces the conversion of SFAs to MUFAs, leading to an accumulation of SFAs and a decrease in MUFA levels within cells. [, ] This disruption of fatty acid balance can have various downstream effects, influencing cell signaling, lipid metabolism, membrane fluidity, and ultimately, cell survival and proliferation. [, , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: